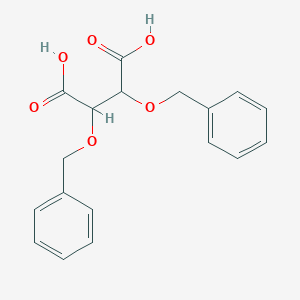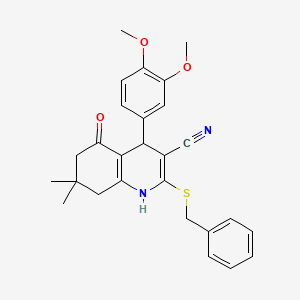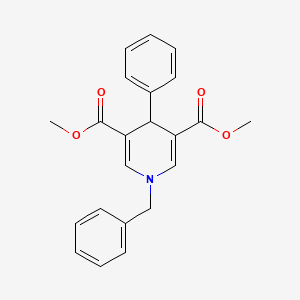![molecular formula C28H31N3O5S B12454868 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B12454868.png)
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a benzodioxole group. This can be achieved by reacting 1-(3’,4’-methylenedioxybenzyl)piperazine with an appropriate halide under basic conditions.
Coupling with Benzenesulfonamide: The intermediate is then coupled with a benzenesulfonamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the sulfonamide bond.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide moiety can be reduced under specific conditions to yield amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinones from the benzodioxole group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Introduction of various functional groups onto the piperazine ring.
科学的研究の応用
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly as a dopamine receptor agonist for the treatment of neurological disorders like Parkinson’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as an agonist, binding to the receptors and mimicking the action of dopamine. This interaction leads to the activation of downstream signaling pathways, which can result in various physiological effects, such as improved motor function and cognitive enhancement.
類似化合物との比較
Similar Compounds
Piribedil: Another dopamine receptor agonist with a similar piperazine structure.
Quinpirole: A selective dopamine D2 receptor agonist.
Ropinirole: A non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dopamine agonists. Its benzodioxole group, in particular, may enhance its binding affinity and selectivity for certain dopamine receptor subtypes.
特性
分子式 |
C28H31N3O5S |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H31N3O5S/c1-2-22-8-11-24(12-9-22)31(37(33,34)25-6-4-3-5-7-25)20-28(32)30-16-14-29(15-17-30)19-23-10-13-26-27(18-23)36-21-35-26/h3-13,18H,2,14-17,19-21H2,1H3 |
InChIキー |
MFTHMZMGEASRQY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)
![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)
![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)

![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)

![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B12454822.png)
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)


![(4Z)-4-{[(3,3-diphenylpropyl)amino]methylidene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454847.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B12454850.png)
